molecular formula C17H12BrClFNO2 B1440173 (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol CAS No. 1199589-51-9

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol

Cat. No. B1440173
M. Wt: 396.6 g/mol
InChI Key: XMPAREHMHYGKSP-UHFFFAOYSA-N
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Description

“(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1199589-51-9 . It has a molecular weight of 396.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromo-2-methoxy-3-quinolinyl) (3-chloro-4-fluorophenyl)methanol . The Inchi Code is 1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.64 . It is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

  • Novel quinoline-based 1,2,3-triazoles, including derivatives from similar starting materials, have been synthesized and shown to possess antimicrobial and antimalarial properties. These compounds were evaluated against various microorganisms and Plasmodium falciparum, demonstrating their potential in treating infectious diseases (Parthasaradhi et al., 2015).

Fluorescent Labeling and Biomedical Analysis

  • The compound 6-methoxy-4-quinolone (6-MOQ) and its derivatives exhibit strong fluorescence in a wide pH range, making them valuable for biomedical analysis. These compounds' stability against light and heat, along with their strong fluorescence, positions them as excellent candidates for fluorescent labeling reagents (Hirano et al., 2004).

Synthetic Methodologies for Organic Compounds

  • Research into the Cannizzaro reaction of 2-chloro-3-formylquinolines under different conditions has led to the synthesis of 2-methoxy-3-formylquinolines and their subsequent conversion into 2-acetylfuro[2,3-b]quinolines. These reactions underline the synthetic utility of such compounds in creating alkaloid analogues with potential medicinal applications (Kumar et al., 2012).

Crystal Structure and Biological Activity

  • The synthesis, crystal structure, and biological activity of halogenated quinoline derivatives have been explored, revealing insights into their potential anti-Mycobacterium phlei activity. This research contributes to the understanding of the structural basis behind the biological activity of these compounds (Bai et al., 2012).

Antituberculosis Activity

  • Further studies have been conducted on the synthesis and in vitro anti-tuberculosis activity of certain quinoline derivatives. These studies provide a foundation for developing new therapeutic agents against tuberculosis, highlighting the versatility of quinoline-based compounds in medicinal chemistry (Bai et al., 2011).

properties

IUPAC Name

(6-bromo-2-methoxyquinolin-3-yl)-(3-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAREHMHYGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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